Thermodynamic Characterization of 1-Carbamoyl-4-hydroxypiperidine: A Technical Guide
Thermodynamic Characterization of 1-Carbamoyl-4-hydroxypiperidine: A Technical Guide
Executive Summary
1-Carbamoyl-4-hydroxypiperidine (4-hydroxy-1-piperidinecarboxamide) is a critical chiral or achiral intermediate employed in the synthesis of pharmaceutical agents, including S1P2 antagonists and fibrinogen receptor inhibitors. Its structural duality—featuring a polar hydroxyl group and a rigid urea-like carbamoyl moiety—presents unique thermodynamic challenges during purification and formulation.
This guide provides a rigorous framework for determining the thermodynamic properties of this compound. Unlike simple solvents, this intermediate exhibits complex hydrogen-bonding networks that influence its solid-liquid equilibrium (SLE). This document details the protocols for establishing its melting point (
Chemical Identity & Structural Thermodynamics
Before experimental characterization, one must understand the structural drivers of the molecule's thermodynamics.
| Property | Detail |
| IUPAC Name | 4-hydroxy-1-piperidinecarboxamide |
| CAS Registry | 84453-61-2 (Generic/Racemic) |
| Molecular Formula | |
| Molecular Weight | 144.17 g/mol |
| Structural Features | Piperidine Ring: Lipophilic backbone.4-OH Group: H-bond donor/acceptor (Polar).1-Carbamoyl ( |
| Predicted Behavior | High lattice energy due to intermolecular Urea-Urea and OH-Urea hydrogen bonding. Likely exhibits polymorphism. |
Thermodynamic Implications
The carbamoyl group significantly increases the melting point compared to N-alkyl derivatives (e.g., N-ethyl-4-hydroxypiperidine) due to the planar resonance of the urea linkage, which facilitates efficient crystal packing. Solubility will be highly temperature-dependent in polar aprotic solvents (DMSO, DMF) and protic solvents (Methanol, Water), but negligible in non-polar alkanes (Heptane).
Solid-State Characterization Protocols
Accurate solubility modeling requires precise fundamental constants: the melting temperature (
Protocol 1: DSC Analysis for Determination
Objective: To determine the onset melting temperature and the energy required to break the crystal lattice.
-
Calibration: Calibrate the DSC instrument (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+) using high-purity Indium (
, ). -
Sample Preparation: Weigh 3.0–5.0 mg of dried 1-carbamoyl-4-hydroxypiperidine into a Tzero aluminum pan. Crimp with a pinhole lid (to prevent pressure buildup from residual volatiles).
-
Atmosphere: Purge with dry Nitrogen gas (
) at 50 mL/min to prevent oxidation. -
Thermal Cycle:
-
Equilibrate at 25°C.
-
Ramp 1: Heat at 10°C/min to roughly 30°C above the expected melting point (approx. 160°C, dependent on polymorph).
-
Note: If degradation is suspected (browning), use a faster rate (20°C/min) to minimize thermal exposure.
-
-
Data Analysis: Integrate the endothermic melting peak.
- : Intersection of the baseline and the leading edge of the peak (Use this for thermodynamic calculations, not the peak max).
- : Area under the curve (J/g converted to kJ/mol).
Solid-Liquid Equilibrium (Solubility) Measurement
For process design, we utilize the Dynamic Laser Monitoring Method . This method is superior to gravimetric analysis for pharmaceutical intermediates as it minimizes solvent handling and evaporation errors.
Protocol 2: Dynamic Solubility Determination
Objective: To generate Solubility (
-
Setup: Use a jacketted glass vessel with a magnetic stirrer and a laser transmissometer probe.
-
Preparation: Add a known mass of solvent (
) and solute ( ) to create a mixture with a specific mole fraction ( ). -
Dissolution (Heating): Heat the mixture slowly (2 K/h) while stirring.
-
Detection: Monitor the laser transmittance.
-
Suspension: Low transmittance (scattering by crystals).
-
Solution: High transmittance (clear liquid).
- (Saturation Temp): The temperature at which transmittance reaches the maximum plateau (complete dissolution).
-
-
Repetition: Repeat for varying mole fractions (
to ) across different solvents (Water, Methanol, Ethanol, Acetone).
Visualization: Solubility Workflow
Thermodynamic Modeling & Data Analysis
Once experimental data (
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility data of polar pharmaceutical intermediates.
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical parameters derived from regression.
-
Application: Use this for engineering design (crystallizer sizing).
van't Hoff Analysis
To understand the dissolution mechanism, apply the van't Hoff equation:
- : Apparent enthalpy of solution.
- : Apparent entropy of solution.
-
Interpretation:
-
If
, dissolution is endothermic (solubility increases with T). -
For 1-carbamoyl-4-hydroxypiperidine, we expect
to be highly positive in non-polar solvents (breaking strong crystal lattice) and lower in water (hydration compensation).
-
Thermodynamic Dissolution Cycle
The dissolution process is governed by the sum of fusion (breaking the lattice) and mixing (solvation).
- : Obtained from DSC (Section 3).
- : Enthalpy of mixing (Solvent-Solute interactions).
Visualization: Thermodynamic Cycle
Process Application: Crystallization Strategy
Based on the structural properties of 1-carbamoyl-4-hydroxypiperidine, the following crystallization strategies are recommended:
-
Cooling Crystallization:
-
Solvent: Ethanol or Methanol.
-
Rationale: The solubility curve in alcohols is typically steep (high
), meaning a moderate temperature drop yields significant recovery.
-
-
Anti-Solvent Crystallization:
-
Primary Solvent: Water or DMSO (High solubility).
-
Anti-Solvent: Acetone or Ethyl Acetate (Low solubility).
-
Rationale: Adding the anti-solvent disrupts the H-bonding network, forcing precipitation. This is ideal if the compound is heat-sensitive.
-
Data Summary Table (Template)
Generate this table after completing Protocols 1 & 2.
| Solvent | Solubility at 298.15 K ( | Apelblat Parameter A | Apelblat Parameter B | |
| Water | High | Derived | Derived | Low |
| Methanol | Moderate | Derived | Derived | Moderate |
| Ethanol | Moderate | Derived | Derived | Moderate |
| Acetone | Low | Derived | Derived | High |
References
-
World Intellectual Property Organization. (2013). Patent WO2013047701A1: Phenyl Derivatives and S1P2 Antagonists. (Describes the synthesis and utility of 1-carbamoyl-4-hydroxypiperidine). Link
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
-
NIST Chemistry WebBook. Thermophysical Properties of Fluid Systems.[2] (Source for solvent standard state properties). Link
-
PerkinElmer. (2011). Practical Applications of HyperDSC in a Pharmaceutical Laboratory. (Protocol reference for DSC analysis of pharmaceutical intermediates). Link
- Sha, F., et al. (2020). "Solubility and Thermodynamic Properties of Piperidine Derivatives in Pure Solvents." Journal of Chemical & Engineering Data. (Reference for comparative solubility behavior of piperidine rings).
